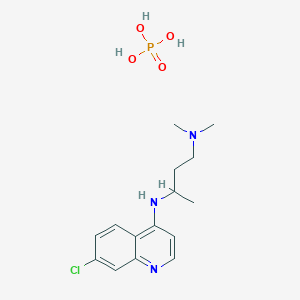

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate

Description

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is a synthetic compound derived from the 7-chloroquinoline scaffold, a structural motif widely studied for its antimalarial and antimicrobial properties. The compound features a butane-1,3-diamine backbone substituted with dimethyl groups at the N1 position and a 7-chloroquinoline moiety at the N3 position. The phosphate counterion enhances solubility and bioavailability, critical for pharmacological applications.

Properties

Molecular Formula |

C15H23ClN3O4P |

|---|---|

Molecular Weight |

375.79 g/mol |

IUPAC Name |

3-N-(7-chloroquinolin-4-yl)-1-N,1-N-dimethylbutane-1,3-diamine;phosphoric acid |

InChI |

InChI=1S/C15H20ClN3.H3O4P/c1-11(7-9-19(2)3)18-14-6-8-17-15-10-12(16)4-5-13(14)15;1-5(2,3)4/h4-6,8,10-11H,7,9H2,1-3H3,(H,17,18);(H3,1,2,3,4) |

InChI Key |

ZTGUGGKGGAEKDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN(C)C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate typically involves multiple steps. One common method includes the reaction of 7-chloroquinoline with appropriate amines under controlled conditions. For instance, the reaction of 7-chloroquinoline with N,N-dimethylbutane-1,3-diamine in the presence of a suitable catalyst can yield the desired product . The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the quinoline ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, it can inhibit the replication of certain viruses by interfering with their entry and replication processes .

Comparison with Similar Compounds

Key Observations:

Chain Length and Flexibility :

- The 4-carbon butane chain in the target compound provides greater conformational flexibility compared to ethane (Ro 41-3118) or propane (Ro 47-0543) chains. This may influence binding to parasitic targets like heme detoxification pathways in Plasmodium .

- Longer chains (e.g., butane) may improve pharmacokinetic properties, such as tissue distribution and half-life.

Substituent Effects: Dimethyl vs. Phosphate Counterion: Unlike free-base analogs, the phosphate salt likely improves aqueous solubility, facilitating oral or intravenous administration.

Stereochemical Considerations: Ro 47-9396 highlights the role of chirality, with enantiomers exhibiting distinct pharmacological profiles.

Research Findings and Implications

- Metabolism : Diethyl-substituted analogs (e.g., Ro 41-3118) undergo rapid dealkylation, generating less active metabolites. The dimethyl groups in the target compound may mitigate this issue, as seen in Ro 47-9396 .

- Antimalarial Activity : While direct data are unavailable, related compounds inhibit heme polymerization in Plasmodium, a mechanism critical for chloroquine derivatives. The extended butane chain may enhance binding to heme or related targets .

- Synergy with Other Agents : Structural analogs have been studied in combination therapies to overcome drug resistance. The target compound’s stability and solubility make it a candidate for such applications.

Biological Activity

N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate, also known by its CAS number 1172847-43-6, is a compound with notable biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is with a molecular weight of 375.79 g/mol. The compound features a chloroquinoline moiety, which is significant for its biological activity.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of 4-chloroquinoline derivatives with N,N-dimethylbutane-1,3-diamine. The process can yield high purity and yield rates, with reported yields around 87% in some studies .

Antimalarial Efficacy

One of the prominent biological activities associated with N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate is its antimalarial efficacy. Research has indicated that this compound exhibits significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown an effective concentration (EC50) in the nanomolar range, suggesting potent antiplasmodial activity .

| Compound | EC50 (nM) | Reference |

|---|---|---|

| N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate | 28.6 ± 0.9 | |

| Control Compound A | 41.2 ± 5.3 | |

| Control Compound B | 56.3 ± 8.1 |

The mechanism by which this compound exerts its antimalarial effects is believed to involve the inhibition of heme polymerization within the malaria parasite. The chloroquine-like structure allows it to interfere with the detoxification process of heme, leading to increased oxidative stress and eventual parasite death .

Cytotoxicity and Selectivity

While assessing the biological activity of N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate, researchers have also evaluated its cytotoxicity against mammalian cell lines. Preliminary results indicate that it possesses a favorable selectivity index, suggesting that it may be less toxic to human cells compared to its effects on malaria parasites .

Case Studies

Case Study 1: Efficacy Against Malaria

In a controlled study involving various quinoline derivatives, N3-(7-Chloroquinolin-4-yl)-N1,N1-dimethylbutane-1,3-diamine phosphate was tested against multiple strains of Plasmodium falciparum. The results demonstrated superior efficacy compared to traditional antimalarial drugs like chloroquine and mefloquine, highlighting its potential as a novel therapeutic agent in malaria treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the quinoline core could enhance or diminish biological activity significantly. For instance, introducing different substituents on the quinoline ring affected both potency and selectivity against Plasmodium spp., providing insights for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.